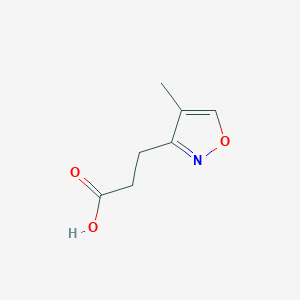

3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid

Beschreibung

3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is a heterocyclic organic compound featuring a 1,2-oxazole ring substituted with a methyl group at the 4-position and a propanoic acid side chain at the 3-position.

Eigenschaften

Molekularformel |

C7H9NO3 |

|---|---|

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

3-(4-methyl-1,2-oxazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-5-4-11-8-6(5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI-Schlüssel |

BQHQREKUSSQQMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CON=C1CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropropanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

Substitution: The methyl group at the 4-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce oxazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Oxazole derivatives have shown antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for drug development .

Medicine: In medicine, 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid and its derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid with analogous compounds in terms of structure, bioactivity, and applications.

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

- Key Differences :

- Applications: Potential use in antimicrobial drug development.

3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester 3-(Methylthio)propanoic acid ethyl ester

- Key Differences: Structure: Feature a methylthio (-SMe) group instead of the oxazole ring. Function: Volatile aroma compounds in pineapples, contributing to fruity and sulfurous notes. Concentrations range from 67.75 µg·kg⁻¹ (methyl ester in Tainong No. 4 pineapple) to 1140 µg·kg⁻¹ (methyl ester in French Polynesian pineapple) .

- Applications : Used in food flavoring and fragrance industries.

1,2,4-Oxadiazole Derivatives

- Examples: 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 94192-18-4) 3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 890095-35-9)

- Key Differences: Structure: Replace the 1,2-oxazole with a 1,2,4-oxadiazole or hybrid oxadiazole-oxazole ring. No bioactivity data provided in evidence .

Triazolo-Pyrimidine Derivatives

- Examples: 3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1076196-64-9) 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1119499-77-2)

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Concentration of Aroma Compounds in Pineapple Varieties

| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia (µg·kg⁻¹) |

|---|---|---|---|

| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 | 1140 |

| 3-(Methylthio)propanoic acid ethyl ester | - | 142.25 | 150 |

Research Findings and Gaps

- Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., compound 1) show promise, but the oxazole analogue lacks comparable data .

- Synthetic Utility : Oxadiazole and triazole derivatives are prioritized in drug discovery, highlighting a need to explore 1,2-oxazole-based compounds further .

Biologische Aktivität

3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the methyl group at the 4-position of the oxazole ring contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Target Interactions:

Oxazole derivatives, including 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid, are known to interact with various biological targets. These interactions may include modulation of neurotransmitter systems, enzyme inhibition, and receptor binding.

Biochemical Pathways:

Research suggests that this compound may affect several biochemical pathways associated with neuroprotection, inflammation, and metabolic regulation. Its ability to influence synaptic transmission indicates potential applications in neuropharmacology.

Neuroprotective Effects

Preliminary studies indicate that 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid may exhibit neuroprotective properties by modulating neurotransmitter systems. This could make it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In vivo studies have demonstrated its efficacy in models of acute inflammation, suggesting it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Studies and Research Findings

Case Study 1: Neuroprotective Mechanism

A study explored the effects of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers compared to controls, supporting its neuroprotective potential.

Case Study 2: Anti-inflammatory Activity

In a rodent model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha. Histological analysis revealed less joint damage compared to untreated animals .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid | Oxazole ring with methyl group | Neuroprotective, anti-inflammatory |

| 3-(5-Aminomethyl)-1,2-oxazol-3-yl]propanoic acid | Aminomethyl substitution | Potential antidepressant effects |

| 2-Amino-3-[5-(1H-imidazol-2-yl)-3-oxo] | Imidazole ring | Modulation of synaptic transmission |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.